Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate
Overview
Description
Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an oxovalerate ester. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate typically involves the protection of an amino acid derivative with a Boc group, followed by esterification. One common method starts with the amino acid, which is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protecting group. The resulting Boc-protected amino acid is then esterified using ethanol and a suitable catalyst, such as thionyl chloride, to form the ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Substitution: Amides or peptides.
Scientific Research Applications
Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Used in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Plays a role in the development of pharmaceuticals, especially in the synthesis of peptide drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The ester group can be hydrolyzed to release the carboxylic acid, which can also engage in various chemical reactions.
Comparison with Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: Another Boc-protected amino acid ester used in organic synthesis.
Ethyl acetoacetate: A simpler ester used in various organic reactions, but lacks the Boc protection.
Methyl butyrate: An ester with a different alkyl group, used in flavorings and fragrances.
Uniqueness: Ethyl 5-tert-butoxycarbonylamino-3-oxovalerate is unique due to its combination of a Boc-protected amino group and an oxovalerate ester, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection strategies.
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h5-8H2,1-4H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEBOSNRGWOEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69619-21-2 | |
Record name | ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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